Isopropyl isostearate

Description

Properties

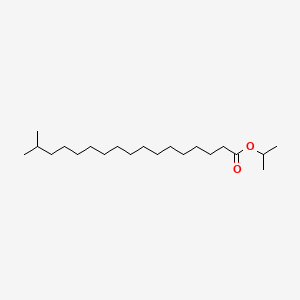

IUPAC Name |

propan-2-yl 16-methylheptadecanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H42O2/c1-19(2)17-15-13-11-9-7-5-6-8-10-12-14-16-18-21(22)23-20(3)4/h19-20H,5-18H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOZOXKVMDBOSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCC(=O)OC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H42O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101015768 | |

| Record name | Isopropyl 16-methylheptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31478-84-9, 68171-33-5 | |

| Record name | 1-Methylethyl 16-methylheptadecanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31478-84-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl 16-methylheptadecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031478849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isopropyl isostearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068171335 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isooctadecanoic acid, 1-methylethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isopropyl 16-methylheptadecanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl isodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Isopropyl 16-methylheptadecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.031 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL ISOSTEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C67IXB9Y7T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis Mechanism and Kinetics of Isopropyl Isostearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl isostearate is a widely utilized emollient and lubricant in the cosmetic, personal care, and pharmaceutical industries.[1] Its branched-chain structure, derived from isostearic acid, imparts unique properties such as a light, non-greasy feel, and excellent spreadability on the skin.[1] The synthesis of this compound is primarily achieved through the esterification of isostearic acid with isopropyl alcohol or via transesterification.[1] This technical guide provides a comprehensive overview of the synthesis mechanisms, kinetics, and experimental protocols for the production of this compound, tailored for researchers, scientists, and drug development professionals.

Synthesis Pathways

There are two primary routes for the synthesis of this compound:

-

Direct Esterification: The reaction of isostearic acid with isopropyl alcohol, typically in the presence of a catalyst.

-

Transesterification: The reaction of a triglyceride (containing isostearate groups) or another ester of isostearic acid with isopropyl alcohol.

This guide will focus on both acid-catalyzed and enzyme-catalyzed direct esterification, as well as base-catalyzed transesterification, which are the most common methods employed.

Direct Esterification of Isostearic Acid

Direct esterification, specifically Fischer-Speier esterification, is a reversible reaction between a carboxylic acid and an alcohol to form an ester and water.[2] The reaction is typically catalyzed by a strong acid or an enzyme.

Acid-Catalyzed Esterification (Fischer-Speier Esterification)

Mechanism:

The acid-catalyzed esterification of isostearic acid with isopropanol (B130326) follows the well-established Fischer-Speier mechanism. The reaction proceeds in several equilibrium steps:

-

Protonation of the carbonyl oxygen: The carboxylic acid is protonated by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack.

-

Nucleophilic attack by the alcohol: The lone pair of electrons on the oxygen atom of the isopropyl alcohol attacks the protonated carbonyl carbon, forming a tetrahedral intermediate.

-

Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

-

Elimination of water: The protonated hydroxyl group leaves as a water molecule, and the resulting carbocation is stabilized by resonance.

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Kinetics:

The acid-catalyzed esterification of fatty acids is generally considered to follow a second-order rate law , being first order with respect to both the carboxylic acid and the alcohol. However, when an excess of one reactant (usually the alcohol) is used, the reaction can be treated as a pseudo-first-order reaction with respect to the limiting reactant (the fatty acid).

The rate law can be expressed as: Rate = k[Isostearic Acid][Isopropanol]

Where:

-

k is the rate constant.

The activation energy (Ea) for the acid-catalyzed esterification of fatty acids with isopropanol is influenced by the steric hindrance of the alcohol. For the esterification of palm fatty acids with isopropanol using methanesulfonic acid as a catalyst, an activation energy of 64 kJ/mol has been reported.[3] For the esterification of myristic acid with isopropanol, an activation energy of 54.2 kJ/mol has been reported.[4] Due to the branched nature of isostearic acid, the activation energy is expected to be in a similar range, potentially slightly higher due to steric effects.

Enzymatic Esterification

Mechanism:

Enzymatic esterification, typically catalyzed by lipases, offers a greener alternative to acid catalysis, proceeding under milder conditions. The most commonly accepted mechanism for lipase-catalyzed esterification is the Ping-Pong Bi-Bi mechanism .

-

Acyl-enzyme complex formation: The fatty acid binds to the active site of the lipase (B570770), and a nucleophilic attack by a serine residue in the enzyme's active site leads to the formation of a tetrahedral intermediate, which then collapses to release water and form an acyl-enzyme complex.

-

Nucleophilic attack by alcohol: The alcohol then enters the active site and attacks the acyl-enzyme complex, forming another tetrahedral intermediate.

-

Ester release: This intermediate then breaks down, releasing the ester product and regenerating the free enzyme.

Kinetics:

The kinetics of lipase-catalyzed esterification are more complex than acid-catalyzed reactions and are often described by Michaelis-Menten-type models, such as the Ping-Pong Bi-Bi mechanism, which can include terms for substrate inhibition. For the enzymatic synthesis of the closely related isopropyl stearate, an activation energy of 10.59 kJ/mol has been reported, which is significantly lower than that for the acid-catalyzed reaction, highlighting the efficiency of the enzymatic process at lower temperatures.

Transesterification

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound synthesis, this typically involves the reaction of a triglyceride rich in isostearic acid (e.g., from a vegetable oil) with isopropanol in the presence of a catalyst.

Mechanism (Base-Catalyzed):

Base-catalyzed transesterification is a common industrial method for biodiesel production and can be adapted for the synthesis of isopropyl esters.

-

Formation of the alkoxide: The base catalyst (e.g., KOH) reacts with isopropanol to form an isopropoxide ion.

-

Nucleophilic attack: The isopropoxide ion, a strong nucleophile, attacks the carbonyl carbon of the triglyceride's ester group, forming a tetrahedral intermediate.

-

Formation of the new ester: The tetrahedral intermediate breaks down to form the isopropyl ester and a diglyceride anion.

-

Protonation: The diglyceride anion is protonated by the alcohol, regenerating the alkoxide catalyst.

This process is repeated for the remaining fatty acid chains on the glycerol (B35011) backbone.

Kinetics:

The kinetics of transesterification are influenced by mass transfer limitations due to the initial immiscibility of the oil and alcohol phases. The reaction rate is dependent on temperature, molar ratio of alcohol to oil, and catalyst concentration. For the transesterification of crude palm oil with isopropanol using a KOH catalyst, a high yield of 80.5% was achieved under microwave irradiation in just 5 minutes, demonstrating the potential for rapid synthesis.[5][6][7]

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of this compound and its close analog, isopropyl stearate.

Table 1: Comparison of Synthesis Methods for Isopropyl Esters

| Parameter | Acid-Catalyzed Esterification | Enzymatic Esterification |

| Catalyst | p-Toluenesulfonic acid, Sulfuric acid | Immobilized Lipase (e.g., Candida antarctica lipase B) |

| Temperature | 80 - 140 °C[2] | 50 - 70 °C[8] |

| Molar Ratio (Alcohol:Acid) | 1.5:1 to 3.5:1[2] | 2:1[8][9] |

| Reaction Time | 4 - 8 hours[10] | 3 - 6 hours[2] |

| Conversion/Yield | >95% (with water removal) | >90%[8][9] |

| Product Purity | Good, requires purification | High, minimal byproducts |

| Catalyst Reusability | Poor for homogeneous catalysts | Good for immobilized enzymes |

Table 2: Kinetic Parameters for Isopropyl Ester Synthesis

| Parameter | Acid-Catalyzed Esterification | Enzymatic Esterification |

| Reaction Order | Second order (Pseudo-first order with excess alcohol) | Follows Michaelis-Menten kinetics (e.g., Ping-Pong Bi-Bi) |

| Activation Energy (Ea) | ~54-64 kJ/mol (for similar fatty acids)[3][4] | ~10.59 kJ/mol (for isopropyl stearate) |

| Rate Determining Step | Formation of the tetrahedral intermediate | Desorption of the product or acylation/deacylation step |

Experimental Protocols

Acid-Catalyzed Synthesis of this compound

This protocol is based on a typical laboratory procedure for the synthesis of fatty acid esters.

Materials:

-

Isostearic acid

-

Isopropyl alcohol

-

p-Toluenesulfonic acid (catalyst)

-

Toluene (optional, for azeotropic water removal)

-

5% Sodium bicarbonate solution (for neutralization)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (drying agent)

Equipment:

-

Round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a round-bottom flask, add isostearic acid and isopropyl alcohol (in a molar ratio of 1:3). If using toluene, add it to the flask.

-

Catalyst Addition: Add p-toluenesulfonic acid (1-2% by weight of isostearic acid).

-

Esterification: Heat the mixture to reflux with vigorous stirring. Water will be collected in the Dean-Stark trap as an azeotrope with isopropanol (or toluene). Continue the reaction until the theoretical amount of water is collected (typically 4-8 hours).

-

Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash with the 5% sodium bicarbonate solution to neutralize the acid catalyst.

-

Purification: Wash the organic layer with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent (and excess isopropanol) under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Further Purification (Optional): For higher purity, the product can be purified by vacuum distillation.

Lipase-Catalyzed Synthesis of this compound

This protocol describes a solvent-free enzymatic synthesis.

Materials:

-

Isostearic acid

-

Isopropyl alcohol

-

Immobilized lipase (e.g., Novozym® 435, from Candida antarctica)

Equipment:

-

Temperature-controlled reaction vessel with magnetic stirring

-

Filtration apparatus

Procedure:

-

Reaction Setup: Combine isostearic acid and isopropyl alcohol in a 1:2 molar ratio in the reaction vessel.[8][9]

-

Enzyme Addition: Add the immobilized lipase (typically 3-5% w/w of the total reactants).

-

Esterification: Heat the reaction mixture to the optimal temperature for the enzyme (e.g., 60-70°C) with constant stirring (e.g., 200 rpm).[8] The reaction is typically carried out for 3-6 hours.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking samples periodically and determining the acid value by titration.

-

Product Recovery: Once the reaction reaches equilibrium (constant acid value), cool the mixture and separate the immobilized enzyme by filtration. The enzyme can be washed and reused.

-

Purification: The filtrate is the this compound product. Due to the high selectivity of the enzyme, further purification may not be necessary. If required, unreacted starting materials can be removed by vacuum distillation.

Side Reactions

In the synthesis of this compound, particularly under acid-catalyzed conditions at high temperatures, some side reactions can occur:

-

Dehydration of isopropanol: Isopropanol can dehydrate to form propene or diisopropyl ether.

-

Etherification: Isostearic acid can catalyze the formation of diisopropyl ether from two molecules of isopropanol.

-

Oxidation: At very high temperatures in the presence of air, the fatty acid chain can undergo oxidation.

-

Isomerization: The branched chain of isostearic acid may undergo some isomerization under harsh acidic conditions.

Enzymatic synthesis significantly minimizes these side reactions due to the milder reaction conditions and high specificity of the enzyme.

Conclusion

The synthesis of this compound can be effectively achieved through both direct esterification and transesterification methods. Acid-catalyzed direct esterification is a robust and high-yielding method suitable for large-scale production, though it requires careful control of reaction conditions to minimize side reactions and necessitates downstream purification. Enzymatic esterification presents a green and highly selective alternative, operating under mild conditions and producing a high-purity product with simpler work-up. The choice of synthesis route will depend on factors such as the desired product purity, scale of production, economic considerations, and environmental impact. The kinetic and experimental data provided in this guide offer a solid foundation for the development and optimization of this compound synthesis for various applications in the pharmaceutical and cosmetic industries.

References

- 1. specialchem.com [specialchem.com]

- 2. benchchem.com [benchchem.com]

- 3. kerwa.ucr.ac.cr [kerwa.ucr.ac.cr]

- 4. researchgate.net [researchgate.net]

- 5. Intensification of Synthesis of Fatty Acid Isopropyl Ester using Microwave [ijtech.eng.ui.ac.id]

- 6. researchgate.net [researchgate.net]

- 7. ijtech.eng.ui.ac.id [ijtech.eng.ui.ac.id]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

A Technical Guide to the Spectroscopic Profile of Isopropyl Isostearate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for isopropyl isostearate, an ester widely utilized as an emollient and lubricant in the pharmaceutical and cosmetic industries. This document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, presented in a structured format to support research, quality control, and formulation development.

Chemical Structure and Properties

This compound is the ester formed from isostearic acid (specifically, 16-methylheptadecanoic acid) and isopropyl alcohol. Its structure is characterized by a long, branched fatty acid chain.

-

IUPAC Name: propan-2-yl 16-methylheptadecanoate[1]

-

CAS Number: 68171-33-5[1]

-

Molecular Formula: C₂₁H₄₂O₂[1]

-

Molecular Weight: 326.56 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. Below are the predicted ¹H and ¹³C NMR spectral data for this compound.

Note: Experimental values may vary slightly based on the solvent and spectrometer frequency. The following data are estimated based on typical chemical shifts for fatty acid esters.

¹H NMR Spectroscopy Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ) ppm | Multiplicity | Integration |

| Terminal methyl groups of the isostearate chain (-CH(CH₃)₂) | ~ 0.85 | Doublet | 6H |

| Methylene chain (-(CH₂)n-) | ~ 1.25 | Multiplet | ~26H |

| Methine proton of the isostearate chain (-CH(CH₃)₂) | ~ 1.50 | Multiplet | 1H |

| β-Methylene to carbonyl (-CH₂-CH₂-COO-) | ~ 1.60 | Multiplet | 2H |

| α-Methylene to carbonyl (-CH₂-COO-) | ~ 2.28 | Triplet | 2H |

| Methine proton of the isopropyl group (-OCH(CH₃)₂) | ~ 4.98 | Septet | 1H |

| Methyl groups of the isopropyl group (-OCH(CH₃)₂) | ~ 1.22 | Doublet | 6H |

¹³C NMR Spectroscopy Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ) ppm |

| C=O (Ester carbonyl) | ~ 173 |

| -O-CH (Isopropyl methine) | ~ 67 |

| -CH₂-COO (α-Carbon) | ~ 35 |

| Methylene chain (-(CH₂)n-) | ~ 22-32 |

| Isostearate chain methine (-CH(CH₃)₂) | ~ 39 |

| Isostearate chain terminal methyls (-CH(CH₃)₂) | ~ 23 |

| Isopropyl methyls (-OCH(CH₃)₂) | ~ 22 |

Experimental Protocol: NMR Spectroscopy

A general procedure for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound is as follows:

-

Sample Preparation: Approximately 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) is dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), within an NMR tube. A small quantity of tetramethylsilane (B1202638) (TMS) can be added to serve as an internal reference standard (0 ppm).

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) is utilized for the analysis.

-

Data Acquisition:

-

The spectrometer is locked onto the deuterium (B1214612) signal of the solvent, and the magnetic field is shimmed to ensure homogeneity.

-

For ¹H NMR, a sufficient number of scans are collected to achieve a satisfactory signal-to-noise ratio.

-

For ¹³C NMR, a greater number of scans is necessary due to the low natural abundance of the ¹³C isotope. Proton decoupling is typically applied to simplify the spectrum.

-

-

Data Processing: The acquired Free Induction Decay (FID) is subjected to a Fourier transform to produce the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the internal standard.

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the functional groups present in a molecule. The IR spectrum of this compound is dominated by the characteristic absorption bands of the ester functional group and the long hydrocarbon chain.

IR Spectroscopy Data

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Assignment | Intensity |

| ~ 2925 | C-H stretch (alkane) | Strong |

| ~ 2855 | C-H stretch (alkane) | Strong |

| ~ 1738 | C=O stretch (ester) | Strong |

| ~ 1465 | C-H bend (alkane) | Medium |

| ~ 1377 | C-H bend (isopropyl) | Medium |

| ~ 1170 | C-O stretch (ester) | Strong |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

A standard protocol for obtaining the FTIR spectrum of liquid this compound is as follows:

-

Sample Preparation: A single drop of neat this compound is placed directly onto the surface of a potassium bromide (KBr) or sodium chloride (NaCl) salt plate. A second salt plate is then carefully positioned on top to form a thin liquid film between the plates.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.

-

Data Acquisition: The spectrum is recorded in the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean, empty salt plates is acquired first and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO₂ and water vapor.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern. Electron Ionization (EI) is a common method for analyzing volatile molecules like this compound, often in conjunction with Gas Chromatography (GC-MS).

Mass Spectrometry Data

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) corresponding to its molecular weight. However, this peak may be of low intensity. The fragmentation pattern is expected to show characteristic losses of the isopropyl group and fragmentation along the fatty acid chain.

Table 4: Predicted Major Fragment Ions in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Identity | Notes |

| 326 | [C₂₁H₄₂O₂]⁺ | Molecular Ion (M⁺) |

| 284 | [M - C₃H₆]⁺ | Loss of propene from the isopropyl ester (McLafferty rearrangement) |

| 269 | [M - C₃H₇O]⁺ | Loss of the isopropoxy radical |

| various | [CnH2n+1]⁺ and [CnH2n-1]⁺ | Series of hydrocarbon fragments from the fatty acid chain |

| 43 | [C₃H₇]⁺ | Isopropyl cation |

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A typical workflow for the GC-MS analysis of this compound is as follows:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer is used.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: An initial temperature of 100 °C, held for 2 minutes, followed by a ramp up to 300 °C at a rate of 10 °C/minute.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 400.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the Spectroscopic Analysis of this compound.

References

The Solubility Landscape of Isopropyl Isostearate: A Technical Guide for Formulation Scientists

For researchers, scientists, and drug development professionals, understanding the solubility characteristics of excipients is paramount to successful formulation. Isopropyl isostearate, a versatile emollient and solvent, is increasingly utilized in topical and transdermal drug delivery systems. This technical guide provides an in-depth analysis of its solubility parameters, offering a critical tool for predicting its behavior in various formulations.

This compound's ability to solubilize active pharmaceutical ingredients (APIs) and enhance skin penetration is directly linked to its molecular interactions, which can be quantified using solubility parameters. This guide will delve into the theoretical framework of both Hildebrand and Hansen solubility parameters, provide estimated values for this compound based on related compounds, and outline the experimental protocols for their determination.

Understanding Solubility Parameters: A Theoretical Overview

Solubility parameters are numerical values that provide a measure of the cohesive energy density of a substance. The fundamental principle, "like dissolves like," is quantified by comparing the solubility parameters of a solute and a solvent. A close match in solubility parameters suggests a higher likelihood of miscibility.

Hildebrand Solubility Parameter (δ)

The Hildebrand solubility parameter is the square root of the cohesive energy density (CED), which is the energy required to vaporize a unit volume of a liquid.[1][2] It is a single-value parameter that is particularly useful for nonpolar and slightly polar systems.[1] The Hildebrand parameter (δ) is calculated using the following equation:

δ = (CED)^1/2 = ((ΔHv - RT) / Vm)^1/2

Where:

-

ΔHv is the heat of vaporization

-

R is the gas constant

-

T is the temperature in Kelvin

-

Vm is the molar volume

Hansen Solubility Parameters (HSP)

For systems involving polar molecules and hydrogen bonding, the Hildebrand parameter is often insufficient. The Hansen solubility parameter model expands on the Hildebrand concept by dividing the total cohesive energy into three components: dispersion (δd), polar (δp), and hydrogen bonding (δh).[3][4]

The relationship between the three Hansen parameters and the total Hildebrand parameter is given by:

δ_total^2 = δ_d^2 + δ_p^2 + δ_h^2

-

δd (Dispersion): Represents the energy from van der Waals forces.

-

δp (Polar): Represents the energy from dipole-dipole interactions.

-

δh (Hydrogen Bonding): Represents the energy from hydrogen bond formation.

Materials with similar (δd, δp, δh) coordinates in the three-dimensional "Hansen space" are likely to be miscible.[4]

Solubility Parameters of this compound

Estimated Solubility Parameters

The following table summarizes the reported Hansen Solubility Parameters for related esters, which can serve as a reasonable approximation for this compound. Given that isostearic acid is a branched C18 fatty acid, the solubility parameters of this compound are expected to be closer to those of isopropyl palmitate (C16) and other long-chain esters.

| Compound | δd (MPa^1/2) | δp (MPa^1/2) | δh (MPa^1/2) | Total δ (MPa^1/2) |

| Isopropyl Myristate | 16.3 | 3.7 | 4.2 | 17.2 |

| Isopropyl Palmitate | 16.2 | 3.9 | 3.7 | 17.0 |

| Estimated this compound | ~16.2 | ~3.8 | ~3.9 | ~17.0 |

Note: The values for Isopropyl Myristate and Isopropyl Palmitate are sourced from various chemical and academic databases. The values for this compound are estimated based on the trend observed in similar long-chain fatty acid esters.

The Hildebrand solubility parameter can be approximated from the total Hansen solubility parameter (δ_total). Therefore, the estimated Hildebrand solubility parameter for this compound is approximately 17.0 MPa^1/2 .

Experimental Determination of Solubility Parameters

For precise formulation development, experimental determination of the solubility parameters of this compound is recommended. The most common method involves solubility testing in a range of solvents with known Hansen Solubility Parameters.

Experimental Protocol: Sphere Method

The "sphere" method is a widely used experimental technique to determine the HSP of a polymer or, in this case, a liquid excipient.[5]

Objective: To determine the Hansen Solubility Parameters (δd, δp, δh) of this compound.

Materials:

-

This compound

-

A set of 20-30 solvents with known and wide-ranging Hansen Solubility Parameters.

-

Glass vials or test tubes with secure caps.

-

Vortex mixer.

-

Constant temperature bath.

Methodology:

-

Solvent Selection: Choose a diverse set of solvents that cover a broad area in the Hansen space.

-

Sample Preparation: In individual vials, prepare mixtures of this compound and each solvent at a specific concentration (e.g., 10% w/w).

-

Solubility Assessment:

-

Thoroughly mix each vial using a vortex mixer.

-

Place the vials in a constant temperature bath (e.g., 25°C) and allow them to equilibrate for 24 hours.

-

Visually assess the solubility of this compound in each solvent. Assign a binary score: "1" for soluble (clear, single phase) and "0" for insoluble (cloudy, phase separation).

-

-

Data Analysis:

-

The solubility data is entered into a specialized software program (e.g., HSPiP).

-

The software calculates the center of a sphere in the 3D Hansen space that best separates the "good" solvents (score 1) from the "bad" solvents (score 0).

-

The coordinates of the center of this sphere represent the Hansen Solubility Parameters (δd, δp, δh) of the this compound.

-

Applications in Drug Development

The solubility parameters of this compound are a powerful tool for formulators in various stages of drug development.

Solvent Selection and API Compatibility

By matching the solubility parameters of this compound with those of a new API, researchers can predict its potential as a suitable solvent or co-solvent. This can significantly reduce the time and resources spent on empirical solubility screening.

Topical and Transdermal Formulation Design

In topical formulations, the interaction between the vehicle and the skin is critical for drug delivery. The Hansen Solubility Parameters of human skin have been determined, allowing formulators to predict the interaction of excipients like this compound with the stratum corneum. A smaller "distance" between the HSP of the excipient and the skin can indicate better miscibility and potentially enhanced penetration.

Conclusion

While experimentally determined solubility parameters for this compound are not yet widely published, this guide provides a robust framework for understanding and estimating these critical values. By leveraging the principles of Hildebrand and Hansen solubility parameters, and by drawing comparisons with structurally similar esters, formulation scientists can make more informed decisions in the development of novel drug delivery systems. The outlined experimental protocol offers a clear path for the precise determination of these parameters, further empowering the rational design of effective and stable pharmaceutical products.

References

- 1. Hildebrand solubility parameter - Wikipedia [en.wikipedia.org]

- 2. Solubility Parameters-- [cool.culturalheritage.org]

- 3. Hansen Solubility Parameters | Hansen Solubility Parameters [hansen-solubility.com]

- 4. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 5. specialchem.com [specialchem.com]

An In-depth Technical Guide to the Physicochemical Properties of Cosmetic Grade Isopropyl Isostearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl isostearate is a widely utilized ester in the cosmetics and personal care industries, valued for its emollient, moisturizing, and lubricating properties. It is the ester of isopropyl alcohol and isostearic acid, a branched-chain fatty acid. This branched structure imparts unique characteristics such as low viscosity, good spreadability, and a non-greasy feel, making it a preferred ingredient in a variety of formulations including skin care, makeup, and hair care products. This technical guide provides a comprehensive overview of the core physicochemical properties of cosmetic grade this compound, complete with detailed experimental protocols for their determination and visualizations of its synthesis and quality control workflow.

Chemical and Physical Properties

The chemical and physical properties of this compound are critical to its function in cosmetic formulations. These properties influence its texture, stability, and interaction with other ingredients.

General Properties

| Property | Value | Reference(s) |

| Chemical Name | This compound; Propan-2-yl 16-methylheptadecanoate | |

| INCI Name | This compound | |

| CAS Numbers | 68171-33-5, 31478-84-9 | |

| Chemical Formula | C21H42O2 | |

| Molecular Weight | 326.57 g/mol | |

| Appearance | Clear, colorless to pale yellow liquid | |

| Odor | Odorless to slightly fatty |

Physicochemical Data

The following table summarizes the key quantitative physicochemical parameters of cosmetic grade this compound.

| Parameter | Value Range | Test Method Reference |

| Specific Gravity @ 25°C | 0.850 - 0.860 | ASTM D5555 |

| Refractive Index @ 20°C | 1.444 - 1.448 | |

| Viscosity @ 25°C | 10 - 15 mPa·s (cP) | ASTM D445 / ISO 3104 |

| Acid Value (mg KOH/g) | ≤ 1.0 | ISO 660 |

| Saponification Value (mg KOH/g) | 160 - 180 | ISO 3657 / ASTM D1962 |

| Solubility | Insoluble in water; Soluble in oils, esters, and organic solvents. | |

| Color (Gardner) | ≤ 1 | ASTM E1347 |

Synthesis of this compound

This compound is synthesized through the esterification of isostearic acid with isopropyl alcohol. This reaction is typically catalyzed by an acid catalyst and involves the removal of water to drive the reaction to completion.

Caption: Synthesis of this compound via Fischer-Speier Esterification.

Experimental Protocols

Detailed methodologies for determining the key physicochemical properties of this compound are outlined below, referencing standardized test methods.

Determination of Specific Gravity

The specific gravity is determined using a pycnometer or a digital density meter according to ASTM D5555 .

-

Apparatus: Pycnometer or digital density meter, analytical balance, constant temperature water bath.

-

Procedure:

-

Calibrate the pycnometer with distilled water at 25°C.

-

Dry the pycnometer thoroughly.

-

Fill the pycnometer with the this compound sample, ensuring no air bubbles are present.

-

Place the filled pycnometer in the constant temperature water bath at 25°C for 30 minutes.

-

Remove the pycnometer, wipe it dry, and weigh it on the analytical balance.

-

The specific gravity is calculated as the ratio of the weight of the sample to the weight of an equal volume of water.

-

Determination of Refractive Index

The refractive index is measured using a refractometer.

-

Apparatus: Abbe refractometer or a digital refractometer with a temperature-controlled stage.

-

Procedure:

-

Calibrate the refractometer using a standard of known refractive index.

-

Place a few drops of the this compound sample onto the prism of the refractometer.

-

Allow the sample to equilibrate to the measurement temperature (20°C).

-

Read the refractive index from the instrument's scale or digital display.

-

Determination of Viscosity

The kinematic viscosity is determined using a glass capillary viscometer as per ASTM D445 or ISO 3104 . The dynamic viscosity is then calculated by multiplying the kinematic viscosity by the density of the sample.[1][2]

-

Apparatus: Calibrated glass capillary viscometer (e.g., Ubbelohde), constant temperature bath, stopwatch.

-

Procedure:

-

Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.

-

Charge the viscometer with the this compound sample.

-

Place the viscometer in the constant temperature bath at 25°C and allow it to equilibrate for at least 30 minutes.

-

Draw the sample up through the capillary to the starting mark.

-

Measure the time it takes for the sample to flow between the two marked points on the viscometer.

-

Calculate the kinematic viscosity by multiplying the flow time by the viscometer's calibration constant.

-

Calculate the dynamic viscosity by multiplying the kinematic viscosity by the sample's density at 25°C.

-

Determination of Acid Value

The acid value is determined by titration with a standardized solution of potassium hydroxide (B78521) according to ISO 660 .[3][4]

-

Reagents: Standardized 0.1 M potassium hydroxide (KOH) solution in ethanol (B145695), phenolphthalein (B1677637) indicator solution, neutralized solvent (e.g., a mixture of ethanol and diethyl ether).

-

Procedure:

-

Accurately weigh a sample of this compound into a flask.

-

Dissolve the sample in the neutralized solvent.

-

Add a few drops of phenolphthalein indicator.

-

Titrate the solution with the standardized KOH solution until a persistent pink color is observed.

-

The acid value is calculated based on the volume of KOH solution used, its concentration, and the weight of the sample.

-

Determination of Saponification Value

The saponification value is determined by refluxing a known mass of the sample with an excess of alcoholic potassium hydroxide and back-titrating the excess KOH with a standard acid, following ISO 3657 or ASTM D1962 .[5][6][7]

-

Reagents: Standardized 0.5 M hydrochloric acid (HCl), 0.5 M potassium hydroxide (KOH) solution in ethanol, phenolphthalein indicator.

-

Procedure:

-

Accurately weigh a sample of this compound into a reflux flask.

-

Add a precise volume of the alcoholic KOH solution.

-

Attach a condenser and reflux the mixture for 60 minutes.

-

Allow the mixture to cool and add a few drops of phenolphthalein.

-

Titrate the excess KOH with the standardized HCl solution.

-

Perform a blank titration without the sample.

-

The saponification value is calculated from the difference in the titration volumes of the blank and the sample.

-

Determination of Color

The color of the this compound is determined using a tristimulus colorimeter according to ASTM E1347 .[8][9]

-

Apparatus: Tristimulus colorimeter or spectrophotometer.

-

Procedure:

-

Calibrate the instrument using a standard white tile.

-

Place the this compound sample in a clear cuvette.

-

Measure the color of the sample.

-

The color can be expressed in terms of Gardner color or other color scales.

-

Quality Control Workflow

A robust quality control (QC) process is essential to ensure the consistency and safety of cosmetic grade this compound. The following diagram illustrates a typical QC workflow for this raw material, in accordance with ISO 22716 Good Manufacturing Practices (GMP) for cosmetics.[10][11][12][13][14]

Caption: Quality Control Workflow for Cosmetic Raw Materials.

Conclusion

This compound is a versatile and functional ingredient in the cosmetic formulator's palette. Its well-defined physicochemical properties, including its low viscosity, non-greasy feel, and good solubility, make it suitable for a wide range of applications. A thorough understanding and rigorous testing of these properties, guided by standardized experimental protocols, are paramount to ensuring the quality, stability, and performance of the final cosmetic product. This technical guide provides the necessary framework for researchers, scientists, and drug development professionals to effectively characterize and utilize cosmetic grade this compound in their formulations.

References

- 1. store.astm.org [store.astm.org]

- 2. BS EN ISO 3104:2020 | 31 Oct 2020 | BSI Knowledge [knowledge.bsigroup.com]

- 3. measurlabs.com [measurlabs.com]

- 4. BS EN ISO 660:2020 | 31 Oct 2020 | BSI Knowledge [knowledge.bsigroup.com]

- 5. store.astm.org [store.astm.org]

- 6. skybearstandards.com [skybearstandards.com]

- 7. Standard - Animal and vegetable fats and oils - Determination of saponification value (ISO 3657:2020) SS-EN ISO 3657:2020 - Swedish Institute for Standards, SIS [sis.se]

- 8. store.astm.org [store.astm.org]

- 9. infinitalab.com [infinitalab.com]

- 10. registrarcorp.com [registrarcorp.com]

- 11. certiget.eu [certiget.eu]

- 12. ISO 22716 GMP Standard for Cosmetics Enhancing Product Quality and Safety [sgs.com]

- 13. iacus.org [iacus.org]

- 14. ISO 22716 | Good Manufacturing Practices for Cosmetics [intertek.com]

Isopropyl isostearate chemical structure and properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of isopropyl isostearate. The information is intended for researchers, scientists, and professionals in drug development who may utilize this compound as an emollient, solvent, or binder in their formulations.

Chemical Structure and Identification

This compound is the ester of isopropanol (B130326) and isostearic acid. Isostearic acid is a branched-chain fatty acid, which imparts unique physical properties to the resulting ester compared to its linear counterpart, isopropyl stearate (B1226849).

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is a clear, colorless to slightly yellow liquid with a characteristic bland or slightly fatty odor.[1][2] Its branched-chain structure results in a lower melting point and viscosity compared to its linear isomer, isopropyl stearate. These properties make it a desirable ingredient in cosmetic and pharmaceutical formulations where a non-greasy, elegant feel is required.[3]

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | propan-2-yl 16-methylheptadecanoate[4] |

| CAS Number | 68171-33-5, 31478-84-9[3] |

| Molecular Formula | C₂₁H₄₂O₂[5] |

| Molecular Weight | 326.56 g/mol [5] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Appearance | Clear, colorless to slightly yellow liquid[1] |

| Odor | Bland, slightly fatty[1][2] |

| Melting Point | ~18.45 °C[5] |

| Boiling Point | 360.7 - 364.57 °C[3][5] |

| Density | 0.86 - 0.876 g/cm³ |

| Solubility | Partially soluble in water[3] |

Synthesis of this compound

This compound is synthesized through the esterification of isostearic acid with isopropyl alcohol. This reaction can be catalyzed by either an acid or an enzyme.

Experimental Protocols

1. Acid-Catalyzed Esterification

This method utilizes a strong acid catalyst, such as p-toluenesulfonic acid (p-TSA), to drive the reaction.

-

Materials:

-

Isostearic Acid

-

Isopropyl Alcohol

-

p-Toluenesulfonic acid (catalyst)

-

Sodium bicarbonate solution (for neutralization)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (drying agent)

-

-

Equipment:

-

Reaction flask with a reflux condenser and a Dean-Stark trap

-

Heating mantle

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

-

Procedure:

-

Charge the reaction flask with isostearic acid and an excess of isopropyl alcohol (e.g., a 1:3 molar ratio).

-

Add a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol% relative to the isostearic acid).

-

Heat the mixture to reflux with continuous stirring. Water produced during the reaction is removed azeotropically using the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the acid value of the reaction mixture.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the crude product with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to remove excess isopropyl alcohol and obtain the crude this compound.

-

The product can be further purified by vacuum distillation.[5]

-

2. Enzymatic Esterification

This method employs a lipase (B570770) as a biocatalyst, offering a more environmentally friendly alternative to acid catalysis.

-

Materials:

-

Isostearic Acid

-

Isopropyl Alcohol

-

Immobilized Lipase (e.g., from Candida antarctica)

-

-

Equipment:

-

Temperature-controlled reaction vessel with a mechanical stirrer

-

Filtration apparatus

-

-

Procedure:

-

Combine isostearic acid and isopropyl alcohol in the reaction vessel, typically in a 1:2 molar ratio.[5]

-

Add the immobilized lipase to the mixture (e.g., 3% w/w of total reactants).[5]

-

Heat the reaction mixture to the optimal temperature for the enzyme (e.g., 70°C) with constant agitation (e.g., 200 rpm).[5]

-

The reaction is carried out in a solvent-free system.

-

Monitor the reaction progress by determining the acid value of the mixture at regular intervals.

-

Upon completion, the immobilized enzyme is recovered by filtration and can be reused.

-

The resulting product is typically of high purity and may not require extensive downstream processing.[5]

-

Applications in Research and Drug Development

This compound's properties as a non-greasy emollient and effective solvent make it a versatile excipient in pharmaceutical and cosmetic formulations.

-

Topical Formulations: It is used in creams, lotions, and ointments to provide a smooth, lubricious feel and to help solubilize active pharmaceutical ingredients (APIs).[3]

-

Transdermal Drug Delivery: Its ability to enhance the spreadability and absorption of formulations can be beneficial in transdermal patches and gels.[3]

-

Binder: In solid dosage forms, it can act as a binder in the formulation of tablets and granules.[5]

-

Makeup Formulations: In color cosmetics such as foundations and lipsticks, it improves blendability and adherence.[3]

Safety and Toxicology

This compound is generally considered safe for use in cosmetic and pharmaceutical products.[3] It has a low comedogenic rating, meaning it is unlikely to cause acne.[3] However, at high concentrations, undiluted this compound may cause slight skin and ocular irritation.

Logical Relationship of Synthesis Methods

References

Enzymatic Synthesis of Isopropyl Stearate: A Kinetic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of isopropyl stearate (B1226849), an emollient widely used in the cosmetics and pharmaceutical industries. The focus is on the kinetic aspects of this biocatalytic process, offering detailed experimental protocols and quantitative data to support research and development. The enzymatic route, an environmentally friendly alternative to traditional chemical synthesis, operates under mild conditions and yields a high-purity product.[1][2]

Reaction Overview

The synthesis of isopropyl stearate is achieved through the esterification of stearic acid and isopropanol (B130326), catalyzed by a lipase (B570770) in a solvent-free system.[1][2] Lipases (EC 3.1.1.3) are versatile enzymes capable of catalyzing esterification in non-aqueous media, making them ideal for this process.[1] The use of immobilized lipases is particularly advantageous as it allows for enzyme reuse, enhancing the economic feasibility of the synthesis.[1]

Quantitative Data Presentation

The efficiency of the enzymatic synthesis of isopropyl stearate is highly dependent on several key reaction parameters. The following tables summarize the optimal conditions and kinetic parameters reported in the literature.

Table 1: Optimal Reaction Parameters for Isopropyl Stearate Synthesis

| Parameter | Optimal Value | Conversion/Yield |

| Enzyme Loading | 3% (w/w) | 93.89% |

| Temperature | 70°C | 93.89% |

| Molar Ratio (Stearic Acid:Isopropanol) | 1:2 | 93.89% |

| Agitation Speed | 200 rpm | 93.89% |

Table 2: Kinetic Parameters for the Esterification Reaction

| Parameter | Value |

| Activation Energy (Ea) | 10.59 kJ/mol |

| Proposed Kinetic Model | Random Bi-Bi with dead-end inhibition |

Experimental Protocols

This section details the methodology for the enzymatic synthesis of isopropyl stearate in a solvent-free system.

Materials

-

Stearic Acid

-

Isopropanol

-

Immobilized Lipase (e.g., from Candida antarctica)[2]

-

Sodium Hydroxide (NaOH) solution (standardized)

-

Phenolphthalein (B1677637) indicator

-

Sodium Bicarbonate solution (dilute)

-

Anhydrous Sodium Sulfate (B86663)

Equipment

-

Temperature-controlled shaker or incubator[1]

-

Reaction vessel (e.g., sealed flask)[6]

-

Filtration apparatus[1]

-

Burette for titration

-

Rotary evaporator

Synthesis Procedure

-

Reactant Preparation: Accurately weigh stearic acid and isopropanol to achieve a 1:2 molar ratio and add them to the reaction vessel.[1][2][7]

-

Enzyme Addition: Add the immobilized lipase at a loading of 3% (w/w) relative to the total weight of the reactants.[1][2][7]

-

Reaction Conditions: Place the sealed reaction vessel in a shaker set to 70°C and 200 rpm.[2][3][7]

-

Reaction Monitoring: At regular intervals, withdraw a small aliquot of the reaction mixture. Dissolve the aliquot in ethanol and determine the residual stearic acid concentration by titrating against a standardized NaOH solution using phenolphthalein as an indicator.[1] The reaction is considered complete when the fatty acid concentration becomes constant.[1][6]

-

Enzyme Recovery: Once the reaction is complete, separate the immobilized enzyme from the product mixture by filtration.[1][6] The recovered lipase can be washed with a suitable solvent like hexane (B92381) and reused.[1]

-

Product Purification: Wash the crude product with a dilute sodium bicarbonate solution to neutralize and remove any remaining stearic acid, followed by a wash with distilled water.[1] Dry the organic phase over anhydrous sodium sulfate and then filter.[1] If any solvent was used for washing, remove it under reduced pressure using a rotary evaporator to obtain the purified isopropyl stearate.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the enzymatic synthesis of isopropyl stearate.

Proposed Kinetic Mechanism

The enzymatic synthesis of isopropyl stearate has been suggested to follow a Random Bi-Bi kinetic model with dead-end inhibition.[3] This mechanism involves the random binding of the two substrates (stearic acid and isopropanol) to the enzyme, followed by the release of the two products (isopropyl stearate and water).

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. tandfonline.com [tandfonline.com]

- 5. Enzymatic synthesis of Isopropyl stearate, a cosmetic emollient: optimisation and kinetic approach | Semantic Scholar [semanticscholar.org]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Thermal Properties of Isopropyl Isostearate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isopropyl isostearate is a versatile ester widely utilized in the pharmaceutical, cosmetic, and personal care industries as an emollient, lubricant, and solvent. Its thermal properties are critical for formulation development, manufacturing process design, and ensuring product stability and performance. This technical guide provides a comprehensive overview of the core thermal characteristics of this compound, detailed experimental protocols for their determination, and a discussion of the relationship between its chemical structure and thermal behavior.

Data Presentation

The thermal properties of this compound have been reported across various sources. The following tables summarize the available quantitative data. It is important to note that some values are estimates and variations may exist between different measurement techniques and sample purities.

Table 1: Key Thermal Properties of this compound

| Property | Value | Source(s) | Notes |

| Melting Point | ~ -5 °C to 18.45 °C | Various commercial and technical datasheets | Can be a low-melting solid or liquid at room temperature. |

| Boiling Point | ~185 - 380 °C | Various commercial and technical datasheets | Some values are estimates. |

| Flash Point | ~157 - 183.6 °C | Various commercial and technical datasheets | Closed cup method. Some values are estimates. |

| Specific Heat Capacity | Data not available for pure this compound. | - | See Table 2 for data on similar fatty acid esters. |

| Thermal Conductivity | Data not available for pure this compound. | - | See Table 2 for data on similar fatty acid esters. |

Table 2: Thermal Properties of Similar Fatty Acid Esters (for reference)

| Compound | Specific Heat Capacity (J/g·K) | Thermal Conductivity (W/m·K) | Temperature (°C) |

| Isopropyl Myristate | ~1.9 - 2.1 | ~0.14 - 0.16 | 20 - 100 |

| Isopropyl Palmitate | ~1.9 - 2.2 | ~0.14 - 0.16 | 20 - 100 |

| Isopropyl Stearate | ~1.9 - 2.2 | ~0.14 - 0.16 | 20 - 100 |

Note: The values in Table 2 are approximate and are provided as a reference due to the lack of specific experimental data for this compound in the searched sources. These values are typical for fatty acid esters of similar molecular weight.

Experimental Protocols

The determination of the thermal properties of this compound involves several standard analytical techniques. The following are detailed methodologies for key experiments.

Melting Point and Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and the heat of fusion of this compound.

Apparatus: A calibrated Differential Scanning Calorimeter (DSC) equipped with a cooling system. Aluminum or hermetic pans.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of high-purity this compound into a DSC pan. If the sample is a liquid at room temperature, it should be cooled and solidified before the analysis.

-

Instrument Setup: Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.

-

Thermal Program:

-

Equilibrate the sample at a temperature well below its expected melting point (e.g., -50 °C).

-

Ramp the temperature at a controlled rate, typically 5-10 °C/min, to a temperature well above the melting point (e.g., 50 °C).

-

Hold at the final temperature for a few minutes to ensure complete melting.

-

Cool the sample back to the initial temperature at a controlled rate.

-

-

Data Analysis: The melting point is determined as the onset or peak temperature of the endothermic transition in the heating curve. The enthalpy of fusion (ΔHfus) is calculated by integrating the area under the melting peak.

Isopropyl isostearate CAS number and technical data sheet

An In-Depth Technical Guide to Isopropyl Isostearate for Researchers and Drug Development Professionals

Introduction

This compound is the ester of isopropyl alcohol and isostearic acid, widely utilized in the cosmetic and pharmaceutical industries as an emollient, lubricant, and binder.[1][2] This guide provides a comprehensive overview of its technical data, safety profile, and applications, with a focus on its relevance to researchers, scientists, and professionals in drug development. This compound is a clear, colorless, and odorless liquid.[3] Its chemical formula is C21H42O2.[4]

Chemical and Physical Properties

This compound is a synthetic ingredient produced by the esterification of isostearic acid with isopropyl alcohol.[4] Isostearic acid itself is a mixture of branched-chain C18 fatty acids. The physical and chemical properties of this compound are summarized in the table below, providing a clear reference for formulation development.

| Property | Value |

| CAS Number | 68171-33-5, 31478-84-9[1][4] |

| Molecular Formula | C21H42O2[1] |

| Molecular Weight | 326.56 g/mol [1] |

| Appearance | Clear, colorless liquid[4] |

| Melting Point | 18.45°C (estimate)[1] |

| Boiling Point | 364.57°C (rough estimate)[1] |

| Density | 0.8760 g/cm³ (rough estimate)[5] |

| Flash Point | 183.6°C[6] |

| Refractive Index | 1.4304 (estimate)[1] |

| Solubility | Partially soluble in water[4] |

| Viscosity | Low[4] |

Synthesis of this compound

The synthesis of this compound is a straightforward esterification reaction. This process involves the reaction of isostearic acid with isopropyl alcohol, typically in the presence of a catalyst, to yield this compound and water. Subsequent purification steps are employed to obtain the final product.

References

The Modern Formulator's Guide to Isopropyl Isostearate Alternatives

An In-Depth Technical Resource for Cosmetic Scientists and Drug Development Professionals

In the ever-evolving landscape of cosmetic science and dermatological formulation, the selection of emollients is a critical determinant of a product's efficacy, safety, and sensory appeal. Isopropyl isostearate, a long-standing staple in the formulator's palette, is increasingly being scrutinized for its comedogenic potential and the demand for natural and sustainable alternatives. This technical guide provides a comprehensive analysis of viable alternatives to this compound, offering a comparative look at their physicochemical properties, performance characteristics, and the experimental methodologies used for their evaluation.

Understanding this compound: A Performance Profile

This compound is an ester of isopropyl alcohol and isostearic acid, valued for its emollient, lubricating, and spreading properties. It imparts a characteristic soft, smooth, and non-greasy feel to cosmetic formulations. However, its comedogenic rating, which can be moderate to high depending on the concentration and individual skin type, has prompted the search for alternatives, particularly for products targeting acne-prone or sensitive skin.

A Comparative Analysis of Key Alternatives

The following tables provide a quantitative comparison of the key physicochemical properties of several synthetic and naturally-derived alternatives to this compound. These parameters are crucial for predicting the performance and stability of an emollient in a final formulation.

Table 1: Physicochemical Properties of this compound and its Alternatives

| Property | This compound | Caprylic/Capric Triglyceride | Ethylhexyl Palmitate | Dimethicone (350 cSt) | Isopropyl Myristate | C12-15 Alkyl Benzoate | Coco-Caprylate | Isoamyl Laurate |

| Viscosity (mPa·s at 20-25°C) | ~11[1] | 25-33[2] | ~8.4 (at 40°C)[3] | 332-368 (mm²/s)[4] | 6-8[5] | <50[6] | 9-12[7][8] | 4.8[9] |

| Specific Gravity (at 20-25°C) | ~0.866[1] | 0.930-0.960[2] | ~0.858[3] | 0.96-0.98[4] | 0.850-0.860[5] | ~0.93[6] | 0.856-0.862[1] | ~0.856[10] |

| Refractive Index (at 20°C) | ~1.447[1] | 1.440-1.452[2] | - | 1.395-1.410[4] | 1.434-1.438[5] | 1.483-1.487[11] | 1.4430-1.4470[7][8] | ~1.436[10] |

| Saponification Value (mg KOH/g) | 165-180[1] | 325-345[2] | 130-160[12][13] | N/A | - | ~184[6] | 160-173[8] | 200.0-220.0[9] |

| Spreadability | Good | Excellent | Medium | High | High | High | Fast | High[9] |

Table 2: Sensory Profile and Comedogenicity of this compound and its Alternatives

| Emollient | Sensory Profile | Comedogenicity Rating (0-5 Scale) |

| This compound | Soft, smooth, non-greasy feel, good slip.[3] | 4-5 (concentration dependent) |

| Caprylic/Capric Triglyceride | Silky, non-greasy, excellent spreadability. | 1 |

| Ethylhexyl Palmitate | Silky, dry-slip feel, often used as a mineral oil replacement.[12] | 2-4 |

| Dimethicone | Smooth, velvety, protective barrier, reduces tackiness. | 1 |

| Isopropyl Myristate | Very light, non-greasy, fast absorbing, high spreadability.[5][14] | 3-5 |

| C12-15 Alkyl Benzoate | Light, silky, non-oily, enhances spreadability.[11] | 1-2 |

| Coco-Caprylate | Very light, fast-spreading, silicone-like feel. | 1-2 |

| Isoamyl Laurate | Extremely light, dry, powdery, silicone-like feel. | 1-2 |

Molecular Interactions with the Skin Barrier: A Look at Signaling Pathways

The interaction of emollients with the skin extends beyond simple surface occlusion. Certain emollients, particularly those derived from fatty acids, can engage with signaling pathways that modulate skin barrier function and inflammation.

As depicted in Figure 1, certain emollients can penetrate the stratum corneum and interact with keratinocytes. Fatty acids and their derivatives can act as ligands for Peroxisome Proliferator-Activated Receptors (PPARs).[4][5][15][16] The activation of these nuclear receptors can lead to the modulation of gene expression, resulting in an upregulation of key barrier proteins and a downregulation of inflammatory cytokines.[17][18] This highlights a more bioactive role for emollients than previously understood, contributing to the restoration and maintenance of a healthy skin barrier.

Key Experimental Protocols for Emollient Evaluation

The selection of an appropriate this compound alternative requires rigorous testing to ensure safety, stability, and desired sensory performance. The following sections detail the methodologies for key experiments.

Comedogenicity Testing

Objective: To determine the potential of a substance to clog pores and induce the formation of comedones.

Methodology: Human Patch Test (Follicular Biopsy Method)

-

Subject Selection: A panel of 15-20 subjects with oily or acne-prone skin is recruited.

-

Test Site: The upper back is typically used as the test area.

-

Application: The test material is applied under an occlusive or semi-occlusive patch for a period of 48-72 hours. This is repeated for several weeks.

-

Follicular Biopsy: At the end of the study period, a cyanoacrylate glue is applied to the test site and a glass slide is pressed on top. The glue is allowed to set, and the slide is then removed, pulling out the contents of the follicles (follicular casts).

-

Analysis: The follicular casts are examined microscopically for the presence and size of microcomedones.

-

Scoring: The results are scored on a scale of 0 to 5, where 0 is non-comedogenic and 5 is severely comedogenic.

In Vitro Skin Irritation Testing

Objective: To assess the potential of a substance to cause skin irritation. This is often performed using reconstructed human epidermis models to avoid animal testing.

Methodology: Reconstructed Human Epidermis (RhE) Test (OECD Guideline 439)

-

Test System: A commercially available reconstructed human epidermis tissue model (e.g., EpiDerm™, EPISKIN™) is used.[15][17][19][20]

-

Test Substance Application: The test substance is applied topically to the surface of the RhE tissue.

-

Incubation: The tissues are incubated for a defined period (e.g., 60 minutes).

-

Rinsing: The test substance is thoroughly rinsed from the tissue surface.

-

Post-Incubation: The tissues are incubated in fresh medium for a further period (e.g., 42 hours) to allow for the development of cytotoxic effects.

-

Viability Assessment: Tissue viability is determined using a colorimetric assay, most commonly the MTT assay. In this assay, viable cells reduce the yellow MTT tetrazolium salt to a purple formazan (B1609692) product, which is then extracted and quantified spectrophotometrically.

-

Classification: A substance is classified as an irritant if the tissue viability is reduced below a certain threshold (typically ≤ 50%) compared to the negative control.

Sensory Analysis

Objective: To quantitatively and qualitatively describe the sensory characteristics of an emollient upon application to the skin.

Methodology: Quantitative Descriptive Analysis (QDA)

-

Panel Selection and Training: A panel of 8-12 individuals is selected based on their sensory acuity and trained to identify and quantify specific sensory attributes of cosmetic products.

-

Lexicon Development: The panel develops a consensus vocabulary (lexicon) to describe the sensory attributes of the emollients being tested. Attributes may include initial feel, spreadability, slip, absorption, oiliness, tackiness, and after-feel.

-

Product Evaluation: Panelists evaluate the test emollients in a controlled environment. A standardized amount of each product is applied to a specific area of the skin (e.g., the forearm).

-

Data Collection: Panelists rate the intensity of each attribute on a linear scale (e.g., a 15-point scale). Data is collected at specific time points (e.g., during application, 1 minute after, and 5 minutes after).

-

Data Analysis: The data is statistically analyzed to generate a sensory profile for each emollient, often visualized as a spider or radar plot.

Stability Testing of Cosmetic Formulations

Objective: To evaluate the physical and chemical stability of a cosmetic formulation containing the alternative emollient under various conditions.

Methodology: Accelerated Stability Testing

-

Sample Preparation: The final cosmetic formulation is prepared and packaged in its intended commercial packaging.

-

Storage Conditions: Samples are stored under a variety of accelerated conditions, including:

-

Elevated Temperature: Typically 40°C and 50°C.

-

Freeze-Thaw Cycles: Cycling between -10°C and 25°C for several cycles.

-

Photostability: Exposure to controlled UV and visible light.

-

-

Evaluation Intervals: Samples are evaluated at predetermined time points (e.g., 1, 2, and 3 months).

-

Parameters Assessed:

-

Physical Characteristics: Appearance, color, odor, pH, viscosity, and phase separation (creaming, coalescence).

-

Chemical Characteristics: Potency of active ingredients.

-

Microbiological Stability: Microbial count.

-

-

Centrifuge Test: To quickly assess emulsion stability, samples can be centrifuged at high speeds (e.g., 3000 rpm for 30 minutes) to accelerate phase separation.

Conclusion

The selection of an alternative to this compound requires a multifaceted approach that considers not only the desired sensory profile but also the physicochemical compatibility with the formulation and the potential for biological interactions with the skin. This guide provides the foundational technical information to aid researchers and formulators in making informed decisions. By leveraging the comparative data and understanding the experimental protocols for evaluation, it is possible to develop innovative and effective cosmetic and dermatological products that meet the evolving demands of the consumer for safe, efficacious, and aesthetically pleasing formulations.

References

- 1. This compound- Definition, Characters- British Pharmacopoeia 2025 [nhathuocngocanh.com]

- 2. specialchem.com [specialchem.com]

- 3. Peroxisome proliferator-activated receptors (PPARs) in skin health, repair and disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Activation of Peroxisome Proliferator-Activated Receptor-β/δ (PPARβ/δ) in Keratinocytes by Endogenous Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tojned.net [tojned.net]

- 6. Interaction of lipophilic moisturizers on stratum corneum lipid domains in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of sensory analysis [cosmeticsbusiness.com]

- 8. Targeting Skin Barrier Function in Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. karger.com [karger.com]

- 12. bioengineer.org [bioengineer.org]

- 13. Skin Barrier Function: The Interplay of Physical, Chemical, and Immunologic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]

- 16. researchgate.net [researchgate.net]

- 17. semanticscholar.org [semanticscholar.org]

- 18. researchgate.net [researchgate.net]

- 19. Study of sensory properties of emollients used in cosmetics and their correlation with physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Isopropyl Isostearate: A Toxicological and Safety Profile for Researchers

An In-depth Technical Guide for Scientists and Drug Development Professionals

Isopropyl isostearate, the ester of isopropyl alcohol and isostearic acid, is a common ingredient in cosmetic and personal care products, valued for its properties as a skin-conditioning agent and emollient.[1] This technical guide provides a comprehensive overview of the available safety and toxicological data for this compound, with a focus on key endpoints relevant to researchers, scientists, and drug development professionals. The information presented is synthesized from peer-reviewed literature and regulatory assessments, including the final report by the Cosmetic Ingredient Review (CIR) Expert Panel.

Toxicological Data Summary

The safety of this compound has been primarily established through a combination of direct testing on the substance and read-across data from structurally similar isopropyl esters, such as isopropyl stearate (B1226849), isopropyl palmitate, and isopropyl myristate.[1] The CIR Expert Panel has concluded that this compound is safe as a cosmetic ingredient in the present practices of use and concentration.[1][2]

Acute Toxicity

No specific acute oral or dermal LD50 values for this compound are available in the reviewed literature. However, data from chemically similar isopropyl esters indicate a low order of acute toxicity.[3]

| Endpoint | Test Substance | Species | Route | Dose | Result | Citation |

| Acute Oral Toxicity | Isopropyl Myristate | Rat | Oral | 16 ml/kg | LD50 > 16 ml/kg | [1] |

| Acute Oral Toxicity | Isopropyl Palmitate | Rat | Oral | 64 ml/kg | LD50 > 64 ml/kg | [1] |

| Acute Dermal Toxicity | Isopropyl Myristate | Rabbit | Dermal | 5 g/kg | LD50 > 5 g/kg | [1] |

Skin and Eye Irritation

Direct testing on this compound has been conducted to assess its potential for skin and eye irritation.

| Endpoint | Test Substance | Concentration | Species | Result | Citation |

| Skin Irritation | This compound | Undiluted | Rabbit | Non-irritant | [1] |

| Skin Irritation | This compound | 10.0% (aqueous suspension) | Rabbit | Well-tolerated after repeated applications | [1] |

| Eye Irritation | This compound | Undiluted | Rabbit | Slight ocular irritant | [1] |

| Eye Irritation | This compound | 10.0% (aqueous suspension) | Rabbit | Slight ocular irritant | [1] |